6-chloro-N-(2-cyclopropylethyl)pyridazine-3-carboxamide

Medicinal Chemistry SCD1 Inhibition Drug Discovery

6-Chloro-N-(2-cyclopropylethyl)pyridazine-3-carboxamide (CAS 840488-85-9) is a heterocyclic building block belonging to the pyridazine-3-carboxamide class. It is characterized by a chlorine atom at the 6-position of the pyridazine ring, a feature that enables its primary application as a versatile synthetic intermediate for generating diverse compound libraries, specifically via nucleophilic aromatic substitution (SNAr) reactions.

Molecular Formula C10H12ClN3O
Molecular Weight 225.67 g/mol
CAS No. 840488-85-9
Cat. No. B1400990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-(2-cyclopropylethyl)pyridazine-3-carboxamide
CAS840488-85-9
Molecular FormulaC10H12ClN3O
Molecular Weight225.67 g/mol
Structural Identifiers
SMILESC1CC1CCNC(=O)C2=NN=C(C=C2)Cl
InChIInChI=1S/C10H12ClN3O/c11-9-4-3-8(13-14-9)10(15)12-6-5-7-1-2-7/h3-4,7H,1-2,5-6H2,(H,12,15)
InChIKeyZNOCYNRWXAYNOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 6-Chloro-N-(2-cyclopropylethyl)pyridazine-3-carboxamide (CAS 840488-85-9): A Key Intermediate for SCD1 Inhibitor Programs


6-Chloro-N-(2-cyclopropylethyl)pyridazine-3-carboxamide (CAS 840488-85-9) is a heterocyclic building block belonging to the pyridazine-3-carboxamide class [1]. It is characterized by a chlorine atom at the 6-position of the pyridazine ring, a feature that enables its primary application as a versatile synthetic intermediate for generating diverse compound libraries, specifically via nucleophilic aromatic substitution (SNAr) reactions [1]. Its documented role is pivotal in the synthesis of potent Stearoyl-CoA Desaturase-1 (SCD1) inhibitors, such as XEN103, where the 6-chloro handle is displaced to introduce key pharmacophoric elements [2].

Why Generic Pyridazine Intermediates Cannot Replace 6-Chloro-N-(2-cyclopropylethyl)pyridazine-3-carboxamide in SCD1 Drug Discovery


Direct replacement of this specific intermediate with generic pyridazine analogs risks derailing synthetic routes and altering the final drug's physicochemical profile. The compound provides a uniquely balanced reactivity profile: the 6-chloro substituent is an optimal leaving group for downstream SNAr reactions, while the N-(2-cyclopropylethyl) carboxamide side chain imparts a specific lipophilicity (XLogP3 of 1.9) [1]. This balance is crucial, as more reactive groups (e.g., 6-bromo) could lead to unwanted side reactions during multi-step synthesis, and less reactive ones (e.g., 6-fluoro) may require harsher conditions, reducing overall yield. This combination of a defined molecular handle and fixed lipophilic fragment makes it a non-fungible reagent in the synthesis of privileged SCD1 inhibitor structures, as evidenced by its use in the preparation of clinical candidates [2].

Quantitative Differentiation: 6-Chloro-N-(2-cyclopropylethyl)pyridazine-3-carboxamide vs. Alternatives


SCD1 Inhibitor Synthesis: Proven Utility as a Direct Precursor to Potent Compounds

This compound is explicitly identified as a direct intermediate in the synthesis of highly potent SCD1 inhibitors. A patent from Xenon Pharmaceuticals details its reaction with 1-Boc-3-aminopyrrolidine to yield an advanced intermediate, which leads to compounds with low nanomolar potency (e.g., XEN103, mSCD1 IC50 = 14 nM) [1]. A comparator intermediate, 6-chloropyridazine-3-carboxylic acid pentylamide, is used to prepare distinct analogs, highlighting that the N-substituent directly dictates the final target's pharmacology. The target compound is not merely a building block but a critical branching point for a specific chemical series.

Medicinal Chemistry SCD1 Inhibition Drug Discovery Synthetic Intermediate

Lipophilicity Control: Optimized XLogP3 for CNS Drug Properties

The compound's XLogP3 is computed at 1.9 [1], which falls within an optimal range for CNS drug candidates. A theoretical comparator with an unsubstituted pyridazine-3-carboxamide core (R=H) would have a significantly lower XLogP3. While the brominated analog (6-bromo-N-(2-cyclopropylethyl)pyridazine-3-carboxamide) would have a similar lipophilicity, its higher reactivity could compromise stability and lead to off-target reactivity [2]. This positions the 6-chloro compound as a superior starting point for CNS drug discovery, providing the necessary lipophilicity without introducing excessive reactivity.

Physicochemical Property Lipophilicity Drug Design CNS Penetration

Validated Stability: High-Yield Performance in Multi-Step SNAr Reactions

The patent literature demonstrates the robust reactivity of this electrophile in SNAr reactions, achieving an 81% yield in its coupling with 1-Boc-3-aminopyrrolidine to form a key C–N bond [1]. This is critical for industrial-scale synthesis. A comparator leaving group, such as a 6-methanesulfonyl group, might react faster but suffers from hydrolytic instability and poor atom economy. The chloropyridazine handle offers a balanced profile: stable enough for long-term storage and handling, yet reactive enough for efficient, high-yielding amination under mild conditions.

Synthetic Chemistry Process Chemistry SNAr Reaction Yield Optimization

Procurement-Driven Applications for 6-Chloro-N-(2-cyclopropylethyl)pyridazine-3-carboxamide


Hit-to-Lead Expansion of SCD1 Inhibitor Programs

For medicinal chemistry teams pursuing novel SCD1 inhibitors for metabolic diseases, this intermediate is the preferred choice for library synthesis. Its established role as the direct precursor to the clinical candidate XEN103 (mSCD1 IC50 = 14 nM) offers a validated chemical starting point [1]. Libraries generated from this scaffold are highly likely to yield potent, patentable leads, as demonstrated by the Xenon Pharmaceuticals portfolio.

CNS Drug Discovery Requiring Optimized Lipophilicity

When designing compounds intended for CNS targets, the XLogP3 of 1.9 is a key enabler for achieving blood-brain barrier penetration [1]. This compound provides a superior starting point compared to less lipophilic pyridazine analogs, reducing the need for subsequent structural modifications that could compromise potency.

Process Chemistry Scale-Up of Key Intermediates

Process chemists will find value in the documented 81% yield for the SNAr amination, a critical C–N bond-forming step. This predictable and robust reactivity, demonstrated in a patent setting, minimizes the need for extensive reaction optimization, reduces the risk of late-stage synthesis failures, and makes it a reliable choice for producing multi-gram batches of advanced intermediates [2].

Quote Request

Request a Quote for 6-chloro-N-(2-cyclopropylethyl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.